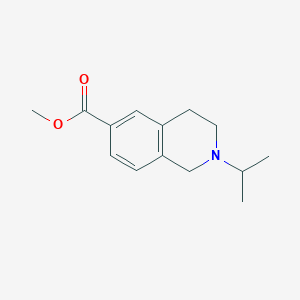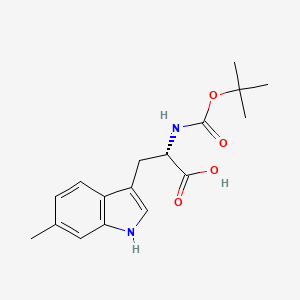
N-Boc-6-methyl-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-6-methyl-L-tryptophan is a synthetic amino acid derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the amino acid L-tryptophan, with a methyl group at the 6-position of the indole ring. This compound is of interest in various fields of scientific research due to its unique structural features and functional properties.
Synthetic Routes and Reaction Conditions:
Protection of L-tryptophan: The synthesis begins with the protection of the amino group of L-tryptophan using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-Boc-L-tryptophan.
Methylation: The indole ring of N-Boc-L-tryptophan is methylated using methyl iodide (MeI) in the presence of a base like potassium carbonate (K2CO3) to introduce the methyl group at the 6-position, yielding this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Deprotection: The Boc group can be removed using mild acids such as trifluoroacetic acid (TFA) or stronger acids like hydrochloric acid (HCl) in dichloromethane (DCM).
Oxidation: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under specific conditions.
Reduction: The carbonyl group in the indole ring can be reduced using reducing agents like lithium triethylborohydride (LiEt3BH).
Common Reagents and Conditions:
Deprotection: TFA in DCM, HCl in methanol.
Oxidation: Nitric acid (HNO3) in acetic acid, bromine (Br2) in acetic acid.
Reduction: LiEt3BH in THF.
Major Products Formed:
Deprotection: L-tryptophan.
Oxidation: 6-nitro-N-Boc-6-methyl-L-tryptophan, 6-bromo-N-Boc-6-methyl-L-tryptophan.
Reduction: 6-hydroxy-N-Boc-6-methyl-L-tryptophan.
Scientific Research Applications
Chemistry: N-Boc-6-methyl-L-tryptophan is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Biology: It serves as a substrate in enzyme studies and as a probe in molecular biology research to investigate protein interactions and functions. Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting various diseases. Industry: It is utilized in the production of biologically active compounds and in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which N-Boc-6-methyl-L-tryptophan exerts its effects depends on its specific application. For example, in enzyme studies, it may act as a competitive inhibitor by binding to the active site of the enzyme, preventing the natural substrate from binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
N-Boc-L-tryptophan
N-Boc-6-hydroxy-L-tryptophan
N-Boc-6-fluoro-L-tryptophan
Uniqueness: N-Boc-6-methyl-L-tryptophan is unique due to the presence of the methyl group at the 6-position, which can influence its reactivity and biological activity compared to other derivatives.
Properties
Molecular Formula |
C17H22N2O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2S)-3-(6-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-10-5-6-12-11(9-18-13(12)7-10)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t14-/m0/s1 |
InChI Key |
URCBNXYBBPLKFU-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


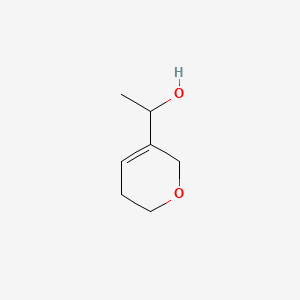
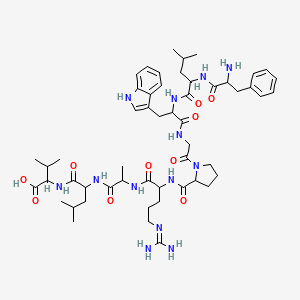
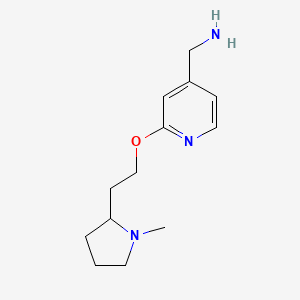

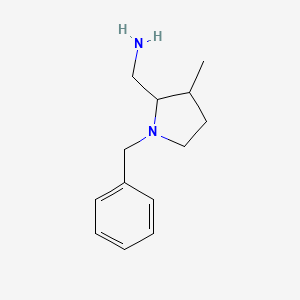
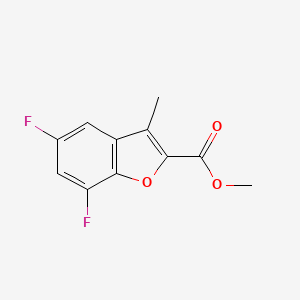
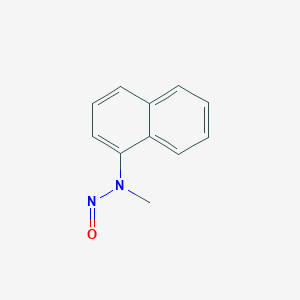
![[1,2,4]Triazolo[1,5-a]pyridine, 6-bromo-2-chloro-7,8-dimethyl-](/img/structure/B15360732.png)
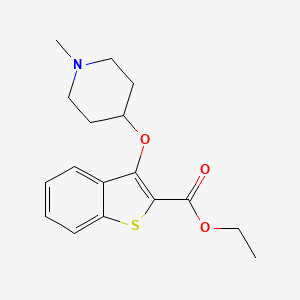
![tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[3.5]non-1-ene-7-carboxylate](/img/structure/B15360744.png)
![1-Formyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B15360748.png)
![Methyl 5-methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15360775.png)
![4-tert-butyl-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B15360780.png)
